molecular formula C18H20O B1360589 3-(2,4-Dimethylphenyl)-2'-methylpropiophenone CAS No. 898793-53-8

3-(2,4-Dimethylphenyl)-2'-methylpropiophenone

Cat. No. B1360589
M. Wt: 252.3 g/mol
InChI Key: UTLMECNSFXMKAS-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-2'-methylpropiophenone (DMPPM) is an organic compound belonging to the class of phenylpropanoids, which are aromatic compounds derived from the phenylpropanoid pathway. DMPPM is widely used in various scientific research applications and has been studied for its unique biochemical and physiological effects. This article will provide an overview of the synthesis method of DMPPM, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

Chemical Reactions and Synthesis

  • A study by Wakui et al. (2004) explored a palladium-catalyzed reaction involving 2-hydroxy-2-methylpropiophenone, resulting in compounds like 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, which are structurally related to 3-(2,4-Dimethylphenyl)-2'-methylpropiophenone (Wakui et al., 2004).

Toxicity and Environmental Studies

  • O'Connor and Young (1989) evaluated the anaerobic biodegradability and toxicity of various substituted phenols, including 2,4-dimethylphenol, to methanogenesis, providing insights into environmental interactions (O'Connor & Young, 1989).

Catalysis and Bond Activation

  • Research by Baksi et al. (2007) showed rhodium-mediated C-C bond activation in compounds similar to 3-(2,4-Dimethylphenyl)-2'-methylpropiophenone, indicating potential applications in catalysis (Baksi et al., 2007).

Pharmaceutical and Medicinal Applications

  • Randad et al. (1991) synthesized and tested compounds structurally related to 3-(2,4-Dimethylphenyl)-2'-methylpropiophenone for their ability to alter hemoglobin's oxygen affinity, suggesting potential medical applications (Randad et al., 1991).

Molecular Structure and Property Studies

  • Demircioğlu et al. (2014) investigated the molecular structure and properties of a compound closely related to 3-(2,4-Dimethylphenyl)-2'-methylpropiophenone, contributing to understanding its chemical behavior and potential applications (Demircioğlu et al., 2014).

Environmental Chemistry

  • Castillo et al. (1997) determined the presence of phenolic compounds, including 2,4-dimethylphenol, in water and industrial effluents, which is relevant for environmental monitoring and impact studies (Castillo et al., 1997).

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-8-9-16(15(3)12-13)10-11-18(19)17-7-5-4-6-14(17)2/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLMECNSFXMKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644664
Record name 3-(2,4-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylphenyl)-2'-methylpropiophenone

CAS RN

898793-53-8
Record name 1-Propanone, 3-(2,4-dimethylphenyl)-1-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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